molecular formula C6H7NO2 B3021479 2-(Hydroxymethyl)pyridin-4-ol CAS No. 933030-89-8

2-(Hydroxymethyl)pyridin-4-ol

Cat. No.: B3021479
CAS No.: 933030-89-8
M. Wt: 125.13 g/mol
InChI Key: KRLRNVJRPOTLJX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its hydroxymethyl group attached to the second position and a hydroxyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyridin-4-ol can be achieved through various synthetic routes. One common method involves the hydroxymethylation of pyridin-4-ol using formaldehyde under basic conditions . The reaction typically proceeds as follows:

  • Pyridin-4-ol is dissolved in a suitable solvent such as ethanol.
  • Formaldehyde is added to the solution.
  • The mixture is heated under reflux conditions for several hours.
  • The product is then isolated and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow synthesis methods can also be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form 2-(hydroxymethyl)piperidin-4-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)pyridin-4-ol.

    Reduction: 2-(Hydroxymethyl)piperidin-4-ol.

    Substitution: Various substituted pyridin-4-ol derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)pyridin-3-ol
  • 2-(Hydroxymethyl)pyridin-5-ol
  • 2-(Hydroxymethyl)pyridin-6-ol

Uniqueness

2-(Hydroxymethyl)pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(hydroxymethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-3-6(9)1-2-7-5/h1-3,8H,4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLRNVJRPOTLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933030-89-8
Record name 2-(hydroxymethyl)-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)pyridin-4-ol
Reactant of Route 2
2-(Hydroxymethyl)pyridin-4-ol
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2-(Hydroxymethyl)pyridin-4-ol
Reactant of Route 4
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2-(Hydroxymethyl)pyridin-4-ol
Reactant of Route 5
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2-(Hydroxymethyl)pyridin-4-ol
Reactant of Route 6
2-(Hydroxymethyl)pyridin-4-ol

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